

Covalent Labeling of Proteins with Texas Red: Application Notes and Protocols

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Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B7765191*

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Introduction

Texas Red is a bright, red-emitting fluorescent dye widely utilized in biological research for the covalent labeling of proteins and other biomolecules.^{[1][2]} Its robust fluorescence and photostability make it an excellent choice for a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.^{[1][2]} **Texas Red** and its derivatives are commonly conjugated to proteins, such as antibodies or other molecules of interest, to enable visualization and tracking within cellular systems.^[2] The dye has an excitation maximum at approximately 595 nm and an emission maximum at around 615 nm, making it compatible with standard fluorescence instrumentation.

This document provides detailed application notes and protocols for the covalent labeling of proteins with **Texas Red**, focusing on the two most common reactive chemistries: amine-reactive succinimidyl esters and thiol-reactive maleimides.

Chemical Principles of Covalent Labeling

Covalent labeling of proteins with **Texas Red** relies on the reaction between a reactive derivative of the dye and a specific functional group on the protein. The two primary strategies are:

- **Amine-Reactive Labeling:** This method targets primary amines, which are found at the N-terminus of polypeptide chains and on the side chain of lysine residues. **Texas Red** succinimidyl esters (SE) are commonly used for this purpose. The succinimidyl ester group reacts with the amine to form a stable amide bond. To enhance conjugation efficiency and minimize steric hindrance, some variants like **Texas Red-X** incorporate a seven-atom spacer between the fluorophore and the reactive group.
- **Thiol-Reactive Labeling:** This approach targets free thiol groups (sulfhydryls) present in the side chains of cysteine residues. **Texas Red** maleimide is the reagent of choice for this type of conjugation. The maleimide group reacts specifically with the thiol group to form a stable thioether bond. If the protein of interest does not have accessible cysteine residues, free thiols can be introduced by reducing disulfide bonds or by modifying primary amines with reagents like Traut's reagent.

Quantitative Data Summary

The following tables summarize key quantitative data for **Texas Red** and its derivatives.

Table 1: Spectral Properties of **Texas Red**

Property	Wavelength (nm)
Maximum Excitation	~595 nm
Maximum Emission	~615 nm

Table 2: Properties of **Texas Red** Maleimide

Property	Value
Molecular Weight	728 g/mol
Maximum Excitation	592 nm
Maximum Emission	614 nm

Experimental Protocols

Important Pre-Labeling Considerations:

- **Protein Purity:** For optimal labeling, the protein should be highly purified. Contaminating proteins will also be labeled, reducing the specificity of the final conjugate.
- **Buffer Composition:** The buffer used for the labeling reaction is critical. For amine-reactive labeling, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye. Phosphate-buffered saline (PBS) is a suitable alternative. Low concentrations of sodium azide (≤ 3 mM) or thimerosal (≤ 1 mM) do not typically interfere with the reaction.
- **Protein Concentration:** A protein concentration of 1-4 mg/mL generally yields optimal results.

Protocol 1: Amine-Reactive Labeling using Texas Red-X Succinimidyl Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody but can be adapted for other proteins.

Materials:

- **Texas Red™-X Protein Labeling Kit** (or individual components)
- Protein to be labeled (in an amine-free buffer like PBS)
- Dimethylsulfoxide (DMSO)
- Purification column (e.g., gel filtration or spin column)
- Benchtop centrifuge (for spin columns)

Procedure:

- **Protein Preparation:**
 - Ensure the protein is in an amine-free buffer at a concentration of approximately 2 mg/mL. If the buffer contains Tris or glycine, exchange it for PBS using dialysis or a desalting

column.

- Reagent Preparation:
 - Allow the **Texas Red-X**, SE vial and DMSO to equilibrate to room temperature.
 - Add the appropriate amount of DMSO to the reactive dye vial to create a stock solution.
- Labeling Reaction:
 - Add the reactive dye solution to the protein solution while gently stirring.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Prepare the purification column according to the manufacturer's instructions. This typically involves equilibrating the resin with a suitable buffer.
 - Apply the reaction mixture to the top of the column.
 - The first colored band to elute is the **Texas Red**-labeled protein. The slower-migrating second band is the unreacted, hydrolyzed dye.
 - Collect the fractions containing the labeled protein.
- Storage:
 - Store the labeled protein at 2-8°C, protected from light.
 - For long-term storage, add a stabilizing protein like BSA (at 1-10 mg/mL) if the conjugate concentration is below 1 mg/mL, and consider adding 2 mM sodium azide. The conjugate can also be aliquoted and frozen at $\leq -20^{\circ}\text{C}$. Avoid repeated freeze-thaw cycles.

Protocol 2: Thiol-Reactive Labeling using Texas Red Maleimide

This protocol is a general guideline for labeling proteins with free cysteine residues.

Materials:

- **Texas Red** Maleimide
- Protein with free thiol groups
- Reaction Buffer: 0.1 M phosphate buffer, 5 mM EDTA, pH 7.0
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification method (gel filtration or dialysis)

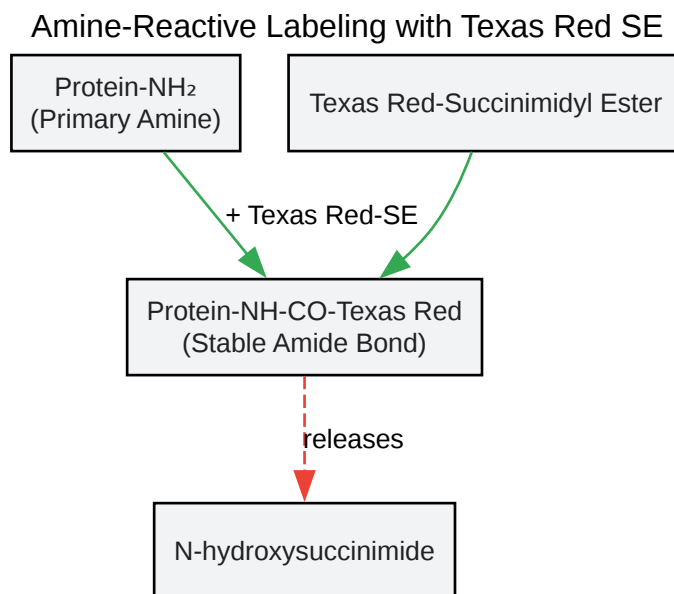
Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 5 mg/mL. If necessary, reduce disulfide bonds to generate free thiols.
- Reagent Preparation:
 - Prepare a stock solution of **Texas Red** Maleimide in DMSO at a concentration of 20 mg/mL.
- Labeling Reaction:
 - Add 25 μ L of the **Texas Red** Maleimide stock solution for every 1 mL of the protein solution.
 - Incubate the mixture for 3 hours at room temperature with occasional stirring, protected from light.
- Purification of the Conjugate:
 - Remove the unreacted **Texas Red** Maleimide by gel filtration or extensive dialysis against a suitable buffer.
- Storage:

- Store the purified, labeled protein at -20°C to -80°C in the dark.

Visualizations

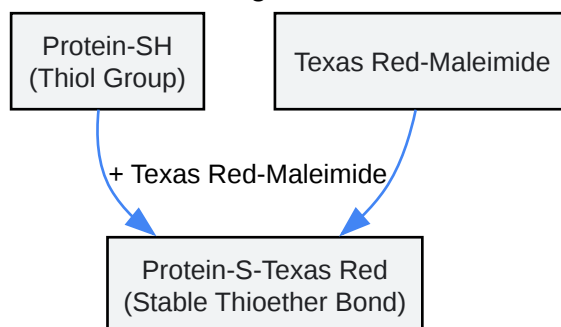
Chemical Reaction Mechanisms



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Caption: Amine-reactive labeling of a protein with **Texas Red** succinimidyl ester.

Thiol-Reactive Labeling with Texas Red Maleimide

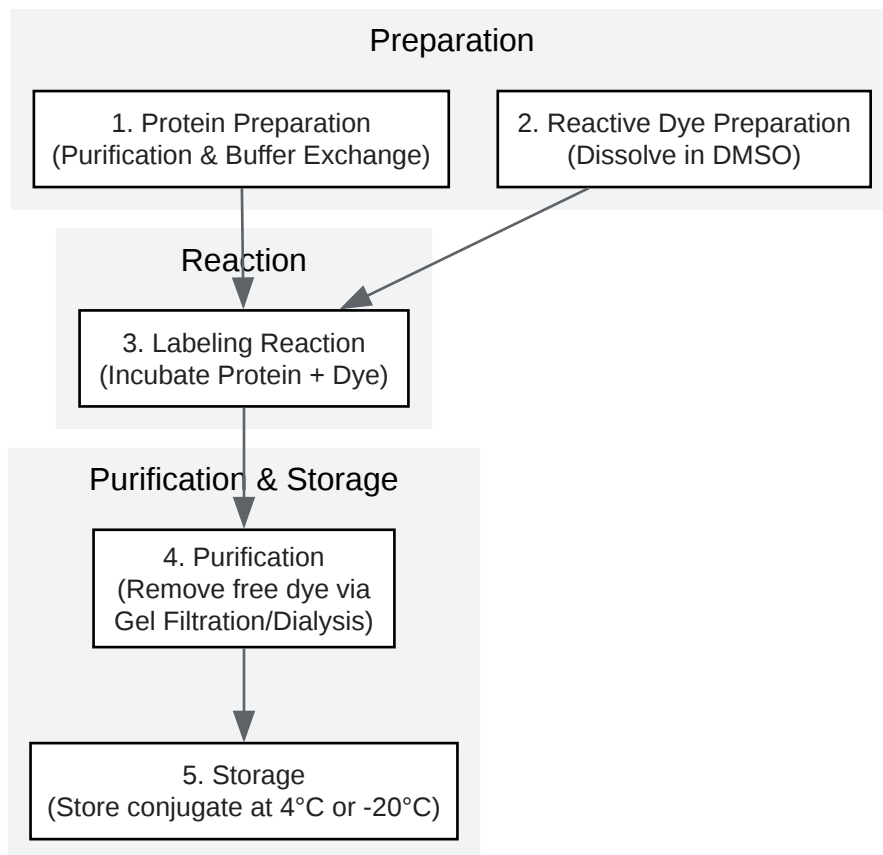


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Caption: Thiol-reactive labeling of a protein with **Texas Red** maleimide.

Experimental Workflow

General Workflow for Protein Labeling

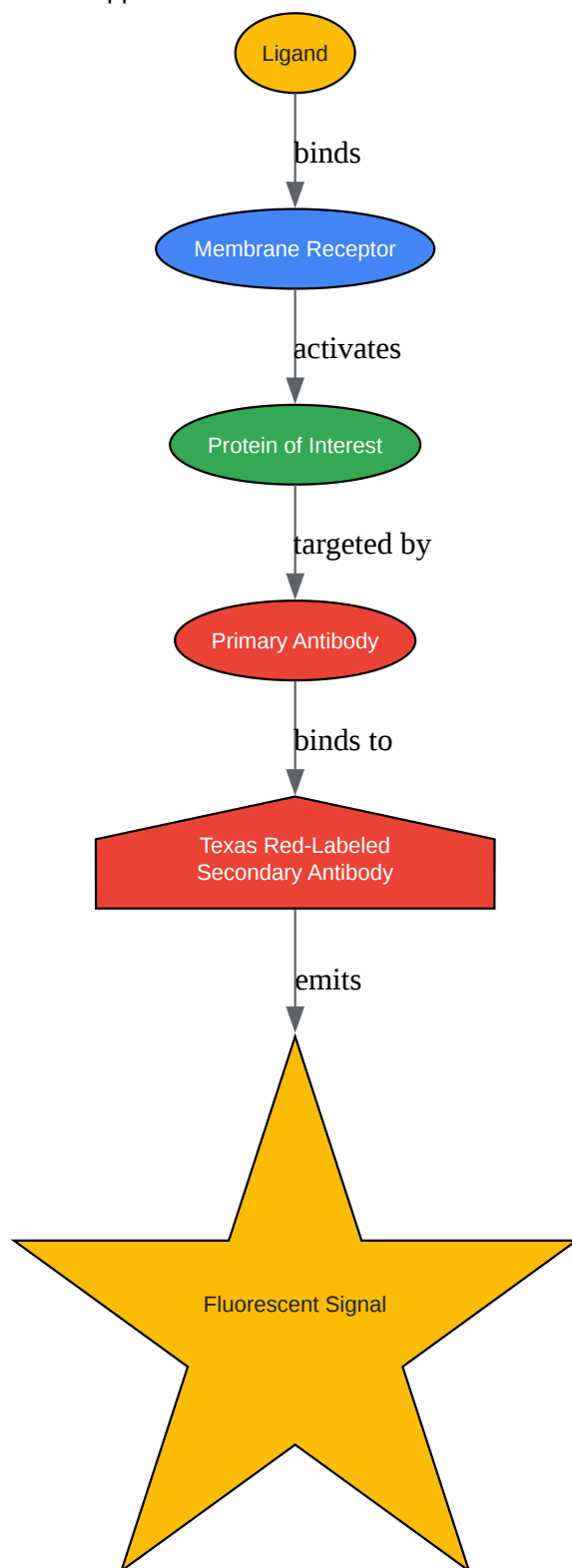


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Caption: A generalized workflow for the covalent labeling of proteins.

Application in a Signaling Pathway

Application in Immunofluorescence

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References

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